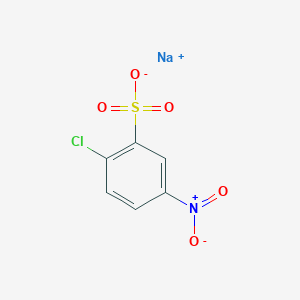
Sodium 2-chloro-5-nitrobenzenesulfonate
Descripción general
Descripción
Sodium 2-chloro-5-nitrobenzenesulfonate is a chemical compound with the linear formula C6H3ClNNaO5S . It has a molecular weight of 259.601 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate involves various methods. One method involves the use of chlorosulphonic acid at a temperature range of 5-130°C . Another method involves the use of trichlorophosphate in acetonitrile under reflux conditions .Molecular Structure Analysis
The molecular structure of Sodium 2-chloro-5-nitrobenzenesulfonate is represented by the linear formula C6H3ClNNaO5S . The compound has a molecular weight of 259.601 .Physical And Chemical Properties Analysis
Sodium 2-chloro-5-nitrobenzenesulfonate is a light-brown crystalline solid . It has a molecular weight of 259.6 and its solubility is slightly soluble in DMSO and water .Aplicaciones Científicas De Investigación
Organic Synthesis
Sodium 2-chloro-5-nitrobenzenesulfonate is used as a chemical building block in organic synthesis. Its reactive sulfonyl chloride group can be used to introduce sulfonamide functionality into organic molecules. This is particularly useful in the synthesis of dyes , pharmaceuticals , and agrochemicals where sulfonamide structures are common .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various drug molecules . Its nitro group can be reduced to an amine, providing a versatile intermediate for further chemical transformations. This is crucial for the development of new therapeutic agents with sulfonamide-based structures .
Material Science
Sodium 2-chloro-5-nitrobenzenesulfonate can be utilized in material science for the modification of surface properties of materials. It can be used to introduce nitrobenzenesulfonate groups onto surfaces, which can alter hydrophobicity , electrical conductivity , and optical properties .
Analytical Chemistry
In analytical chemistry, it can be employed as a standard in chromatographic analysis due to its well-defined purity and stability. It can serve as a reference compound in HPLC , LC-MS , and UPLC methods, aiding in the identification and quantification of similar compounds .
Biochemistry
This compound is also relevant in biochemistry for the study of protein interactions . The nitro group can act as a photoaffinity label, allowing researchers to investigate protein-ligand interactions through photo-crosslinking experiments .
Environmental Science
In environmental science, Sodium 2-chloro-5-nitrobenzenesulfonate can be used in the study of environmental pollutants . Its chemical structure is similar to certain industrial pollutants, making it a suitable model compound for studying the degradation pathways and environmental fate of these pollutants .
Catalysis
The compound finds application in catalysis, where it can be used to study the mechanism of sulfonation reactions . Researchers can use it to explore how different catalysts affect the rate and selectivity of sulfonation, which is important for industrial processes .
Nanotechnology
Lastly, in nanotechnology, Sodium 2-chloro-5-nitrobenzenesulfonate can be used to functionalize nanoparticles . The introduction of sulfonate groups onto nanoparticles can improve their dispersibility in various solvents, which is critical for creating stable nanoparticle suspensions for further applications .
Safety and Hazards
The safety data sheet for Sodium 2-chloro-5-nitrobenzenesulfonate indicates that it has a hazard statement of H317-H319, which means it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280-P305+P351+P338, which involve wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Propiedades
IUPAC Name |
sodium;2-chloro-5-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUERFXCJVYJQJO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClNNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061339 | |
| Record name | Sodium 2-chloro-5-nitrobenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-chloro-5-nitrobenzenesulfonate | |
CAS RN |
946-30-5 | |
| Record name | Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-chloro-5-nitrobenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-chloro-5-nitrobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Sodium 2-chloro-5-nitrobenzenesulfonate in the synthesis of the reactive blue dye KN-FB?
A1: Sodium 2-chloro-5-nitrobenzenesulfonate serves as the starting material in the multi-step synthesis of the reactive blue dye KN-FB []. This implies that its chemical structure and reactivity are crucial for the subsequent reactions that lead to the final dye molecule. The researchers used this compound as a foundation to build upon through a series of chemical transformations, including chlorosulfonation, sulfination, hydroxyethylation, amination, acylation, reduction, condensation, ring closure, and esterification []. Each step modifies the molecule, ultimately leading to the desired dye structure with high fixing efficiency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)











